molecular formula C12H14ClNO2 B6498149 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1339108-71-2

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B6498149
CAS RN: 1339108-71-2
M. Wt: 239.70 g/mol
InChI Key: YVASJBKIHITARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (CPMHP) is a synthetic compound that has been the subject of scientific research for its potential applications in a variety of fields. CPMHP has been studied for its ability to act as a catalyst and for its potential as a drug candidate.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been studied as a potential catalyst in organic chemistry. It has been used to catalyze the reaction of aldehydes with amines and to catalyze the reaction of aldehydes with nitriles. This compound has also been studied for its potential applications in drug development. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Mechanism of Action

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been shown to act as an inhibitor of the enzyme acetylcholinesterase. It binds to the enzyme and prevents it from breaking down acetylcholine, which leads to increased levels of acetylcholine in the body. This can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness and improve cognitive function. It has also been shown to improve memory and reduce anxiety. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and has a long shelf life. However, this compound also has several limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. In addition, this compound has a relatively low solubility in organic solvents.

Future Directions

There are a number of potential future directions for research into 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. One potential direction is the development of this compound-based drugs. This compound could be used to create drugs that act as inhibitors of acetylcholinesterase, which could be used to treat diseases such as Alzheimer’s and Parkinson’s. Another potential direction is the development of this compound-based catalysts. This compound could be used to catalyze a variety of reactions, which could lead to the development of new drugs and materials. Finally, this compound could be used to create new materials with unique properties. For example, this compound could be used to create materials with improved thermal stability or increased solubility.

Synthesis Methods

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized in a two-step reaction. The first step involves the reaction of 3-chlorophenylmethylmagnesium bromide with 2-hydroxyethyl pyrrolidinone, which produces an intermediate. The second step involves the reaction of the intermediate with hydrochloric acid, which yields this compound as the final product.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVASJBKIHITARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.